3-Hexyl-1h-1,2,4-triazol-5-amine
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Overview
Description
3-Hexyl-1h-1,2,4-triazol-5-amine is a chemical compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The structure of this compound consists of a triazole ring substituted with a hexyl group at the 3-position and an amine group at the 5-position.
Mechanism of Action
Target of Action
3-Hexyl-1h-1,2,4-triazol-5-amine is a derivative of 1,2,4-triazole, which has been reported to have a wide range of biological activities 1,2,4-triazoles are known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that 1,2,4-triazole derivatives interact with their targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
1,2,4-triazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of pharmacological activities .
Pharmacokinetics
1,2,4-triazole derivatives are known for their good pharmacodynamic and pharmacokinetic profiles .
Result of Action
1,2,4-triazole derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Action Environment
It is known that the physicochemical properties of 1,2,4-triazole derivatives, such as density, thermal stability, and sensitivity towards impact and friction, can be influenced by environmental conditions .
Preparation Methods
The synthesis of 3-Hexyl-1h-1,2,4-triazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation of amidoguanidines with appropriate alkylating agents . Another approach is the thermal condensation of N-cyanoimidates with hydrazine . Industrial production methods often involve the use of microwave irradiation to enhance reaction rates and yields . The choice of pathway and reaction conditions depends on the nucleophilicity of the amine and the desired product selectivity.
Chemical Reactions Analysis
3-Hexyl-1h-1,2,4-triazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazole oxides, while reduction can produce triazole hydrides .
Scientific Research Applications
3-Hexyl-1h-1,2,4-triazol-5-amine has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases . In agriculture, it serves as a precursor for the development of agrochemicals with enhanced efficacy and reduced environmental impact . Additionally, it finds applications in materials science for the synthesis of polymers and other advanced materials .
Comparison with Similar Compounds
3-Hexyl-1h-1,2,4-triazol-5-amine can be compared with other similar compounds such as 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine and 3-Nitro-1,2,4-triazol-5-one . These compounds share the triazole core structure but differ in their substituents and functional groups. The unique hexyl substitution in this compound imparts distinct physicochemical properties and biological activities, making it suitable for specific applications where other triazole derivatives may not be as effective .
Properties
IUPAC Name |
5-hexyl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-2-3-4-5-6-7-10-8(9)12-11-7/h2-6H2,1H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXOJXOGWHWNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NC(=NN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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